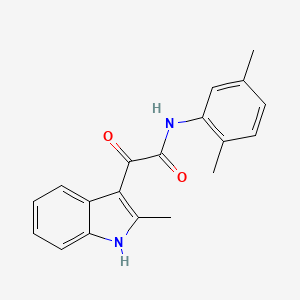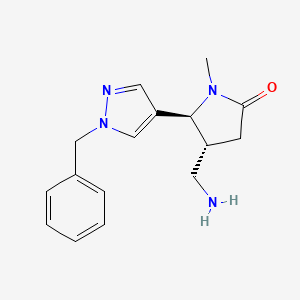![molecular formula C20H20FN3O B2890602 1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine CAS No. 339019-73-7](/img/structure/B2890602.png)
1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine is a complex organic compound characterized by its unique molecular structure This compound is part of the piperazine family, which consists of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine typically involves multiple steps, starting with the formation of the piperazine core One common approach is the reaction of 2-fluorophenylamine with an appropriate isocyanate or carbonyl compound to form the piperazine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles and electrophiles are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new pharmaceuticals and materials.
Biology: It serves as a ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.
Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and inflammation.
Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine is unique due to its specific structural features. Similar compounds include:
1-(4-Fluorophenyl)piperazine: Similar in structure but with a different position of the fluorophenyl group.
1-(2-Fluorophenyl)-4-phenylpiperazine: Similar piperazine core but with a different substituent on the phenyl ring.
1-(2-Fluorophenyl)-4-(3-isoxazolyl)piperazine: Similar but lacking the phenyl group on the isoxazole ring.
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-18-8-4-5-9-19(18)24-12-10-23(11-13-24)15-17-14-20(25-22-17)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVQEEDIHKYYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2890520.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2890521.png)

![3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2890526.png)
![4-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B2890527.png)

![3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-(2-phenoxyethyl)urea](/img/structure/B2890532.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2890535.png)

![tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2890540.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)

